Cas no 923769-79-3 (2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one)

2-Chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a specialized organic compound featuring a pyrrole core substituted with chloro, dimethoxyphenyl, and methyl groups. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of electron-donating methoxy groups enhances reactivity in electrophilic substitution reactions, while the chloroacetyl moiety offers versatility for further functionalization. This compound exhibits stability under standard handling conditions and is typically utilized in controlled synthetic pathways. Its precise steric and electronic properties contribute to its utility in targeted organic transformations, making it a useful reagent for research and industrial applications.
2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one structure
923769-79-3 structure
Product name:2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one
CAS No:923769-79-3
MF:C16H18ClNO3
MW:307.772023677826
MDL:MFCD08444921
CID:5234305

2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-
    • 2-Chloro-1-(1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
    • 2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one
    • MDL: MFCD08444921
    • Inchi: 1S/C16H18ClNO3/c1-10-7-13(14(19)9-17)11(2)18(10)12-5-6-15(20-3)16(8-12)21-4/h5-8H,9H2,1-4H3
    • InChI Key: UEVULMUZXLZTPN-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C=C(C)N(C2=CC=C(OC)C(OC)=C2)C=1C)CCl

2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1137645-5g
2-Chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3 95%
5g
$866.0 2023-09-01
Enamine
EN300-86801-0.05g
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3
0.05g
$348.0 2023-09-02
Ambeed
A1137645-1g
2-Chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3 95%
1g
$298.0 2023-09-01
Enamine
EN300-86801-2.5g
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3
2.5g
$810.0 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01088278-5g
2-Chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3 95%
5g
¥5943.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359243-100mg
2-Chloro-1-(1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
923769-79-3 95%
100mg
¥16127.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359243-2.5g
2-Chloro-1-(1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
923769-79-3 95%
2.5g
¥38556.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359243-500mg
2-Chloro-1-(1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
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500mg
¥18867.00 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01088278-1g
2-Chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
923769-79-3 95%
1g
¥2051.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359243-1g
2-Chloro-1-(1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
923769-79-3 95%
1g
¥18314.00 2024-04-25

Additional information on 2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one

Compound CAS No. 923769-79-3: 2-Chloro-1-(3,4-Dimethoxyphenyl)-2,5-Dimethyl-1H-Pyrrol-3-Ylethan-1-One

Compound CAS No. 923769-79-3, also known as 2-chloro-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yldanone, is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a pyrrole ring substituted with a chloro group, a dimethoxyphenyl group, and two methyl groups, along with a ketone functional group. These structural features contribute to its intriguing chemical properties and reactivity.

The pyrrole ring in this compound is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the chloro group at the 2-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. The dimethoxyphenyl group at the 1-position adds steric bulk and introduces electron-donating methoxy groups, which can modulate the reactivity of the compound in various reactions. The two methyl groups at the 2 and 5 positions further enhance the steric effects and provide additional sites for potential functionalization.

Recent studies have explored the synthesis and characterization of this compound using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Researchers have highlighted its potential as a building block for constructing more complex molecules with tailored properties. For instance, the ketone group in this compound can serve as a reactive site for condensation reactions, such as aldol reactions or Michael additions, enabling the construction of diverse chemical architectures.

In terms of applications, compound CAS No. 923769-79-3 has shown promise in drug discovery efforts. Its unique combination of functional groups makes it an attractive candidate for exploring interactions with biological targets such as enzymes or receptors. Preclinical studies have demonstrated that this compound exhibits moderate activity against certain enzymes associated with inflammatory diseases, suggesting its potential as a lead compound for further optimization.

Moreover, this compound has been investigated for its role in materials chemistry. The aromaticity of the pyrrole ring and the electron-donating methoxy groups make it a suitable candidate for applications in organic electronics or optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers or integrate into polymer matrices, which could enhance the performance of organic semiconductors.

From a synthetic perspective, the preparation of compound CAS No. 923769-79-3 involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps include Friedel-Crafts alkylation or acylation reactions to introduce substituents onto the aromatic ring, followed by oxidation or cyclization steps to form the pyrrole ring and ketone functionality.

In conclusion, compound CAS No. 923769-79-3, with its intricate structure and versatile functional groups, represents a valuable molecule for both academic research and industrial applications. Its potential in drug discovery and materials science underscores the importance of continued investigation into its properties and reactivity.

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(CAS:923769-79-3)2-chloro-1-1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one
A1064481
Purity:99%/99%
Quantity:1g/5g
Price ($):268.0/779.0